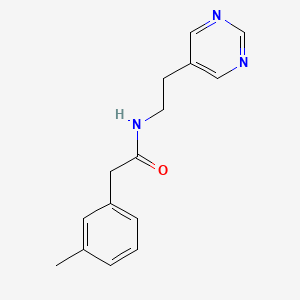
N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide, also known as PEAQX, is a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor. PEAQX has been widely studied for its potential applications in neuroscience research, particularly in the investigation of synaptic plasticity and learning and memory processes.
Scientific Research Applications
Antifolate and Antitumor Activities : Compounds similar to N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. For instance, a study discusses classical and nonclassical analogues of antifolates synthesized for potential DHFR inhibition and antitumor properties (Gangjee et al., 2007).
Antimicrobial Agents : Some derivatives of pyrimidinones and oxazinones have been synthesized as antimicrobial agents, demonstrating their potential in combating bacterial and fungal infections (Hossan et al., 2012).
Molecular Imprinting and Computational Calculations : Research has been conducted on enhancing the properties of molecular imprinted polymers using derivatives of pyrimidinones. These studies include biological evaluation and computational calculations, highlighting the versatility of these compounds (Fahim & Abu-El Magd, 2021).
Radioligand Imaging : Pyrimidineacetamides have been utilized in developing selective radioligands for imaging the translocator protein with positron emission tomography (PET), demonstrating their application in diagnostic imaging (Dollé et al., 2008).
Insecticidal Assessment : Certain heterocycles incorporating a thiadiazole moiety, which include cyanoacetamide derivatives, have been evaluated for their insecticidal properties against pests like the cotton leafworm (Fadda et al., 2017).
Anti-inflammatory and Analgesic Activities : Pyrimidine derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic activities, suggesting potential therapeutic applications (Sondhi et al., 2009).
properties
IUPAC Name |
2-(3-methylphenyl)-N-(2-pyrimidin-5-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12-3-2-4-13(7-12)8-15(19)18-6-5-14-9-16-11-17-10-14/h2-4,7,9-11H,5-6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVUNKUNOUEZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


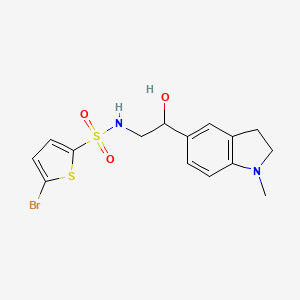
![2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide](/img/structure/B2674714.png)
![4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile](/img/structure/B2674716.png)
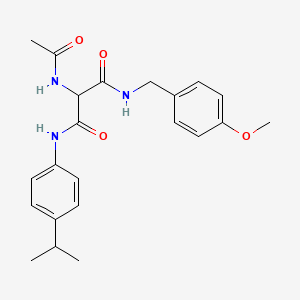
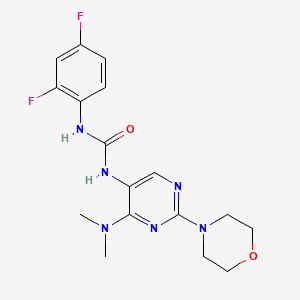

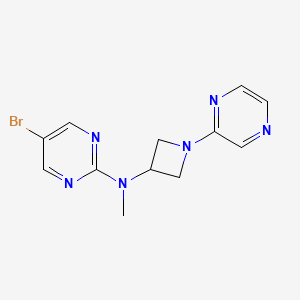
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2674724.png)
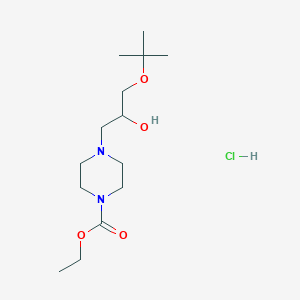
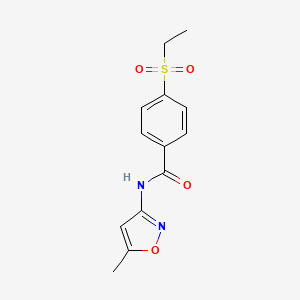
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2674728.png)

![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2674731.png)